4-(3-Nitrophenyl)piperazine-1-carbaldehyde
CAS No.:
Cat. No.: VC20145007
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O3 |
|---|---|
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | 4-(3-nitrophenyl)piperazine-1-carbaldehyde |
| Standard InChI | InChI=1S/C11H13N3O3/c15-9-12-4-6-13(7-5-12)10-2-1-3-11(8-10)14(16)17/h1-3,8-9H,4-7H2 |
| Standard InChI Key | KCEVDIQBKIKRGH-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a six-membered piperazine ring, a secondary amine at the 4-position bonded to a 3-nitrophenyl group, and an aldehyde moiety at the 1-position. The nitro group () on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The aldehyde group () provides a site for nucleophilic additions, making the molecule versatile in synthetic applications .
Crystallographic and Conformational Insights
X-ray crystallography of analogous piperazine derivatives, such as 1-benzoyl-4-(4-nitrophenyl)piperazine, reveals that the piperazine ring adopts a chair conformation with substituents occupying equatorial positions to minimize steric strain . In 4-(3-Nitrophenyl)piperazine-1-carbaldehyde, the 3-nitrophenyl group’s meta substitution likely induces slight distortion in the piperazine ring, as observed in related structures . Nuclear magnetic resonance (NMR) studies of mono-N-benzoylated piperazines demonstrate restricted rotation around the amide bond and chair-to-chair interconversion barriers () ranging from 56 to 80 kJ/mol . These dynamics are critical for understanding the compound’s behavior in solution and its interactions with biological targets.
Table 1: Key Structural Parameters of 4-(3-Nitrophenyl)piperazine-1-carbaldehyde
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 235.24 g/mol | |
| Piperazine Conformation | Chair | |
| (Ring Inversion) | 58–64 kJ/mol (in CDCl₃) |
Synthesis and Synthetic Challenges
Stepwise Synthesis Methodology
The synthesis of 4-(3-Nitrophenyl)piperazine-1-carbaldehyde typically proceeds through a multi-step sequence:
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Piperazine Ring Formation: Cyclization of 1,2-diaminoethane derivatives under acidic conditions generates the piperazine backbone.
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Nitrophenyl Introduction: Nucleophilic aromatic substitution or Ullmann coupling attaches the 3-nitrophenyl group to the piperazine nitrogen.
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Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions installs the aldehyde group.
Solvent and Substituent Effects
NMR studies of analogous N-benzoylpiperazines reveal that solvent polarity significantly impacts rotational and inversion barriers. For example, in dimethyl sulfoxide (DMSO), the activation energy for amide bond rotation increases by 2–3 kJ/mol compared to chloroform due to stronger solvation effects . Additionally, electron-withdrawing substituents on the phenyl ring elevate ring inversion barriers by enhancing the gauche effect, as seen in 4-nitro derivatives () .
Biological Activities and Mechanism of Action
Receptor Binding Profiles
The compound’s structural similarity to psychoactive piperazines, such as 1-(3-chlorophenyl)piperazine (mCPP), suggests potential affinity for serotonin (5-HT) receptors. Molecular docking simulations of related nitrophenylpiperazines predict moderate binding to 5-HT₁A and 5-HT₂A subtypes, with values in the micromolar range. The aldehyde group may facilitate covalent interactions with cysteine residues in enzyme active sites, enabling irreversible inhibition.
Enzymatic Inhibition
Preliminary studies indicate that 4-(3-Nitrophenyl)piperazine-1-carbaldehyde inhibits monoamine oxidase (MAO) isoforms, with higher selectivity for MAO-B () than MAO-A (). This selectivity aligns with the nitro group’s electron-withdrawing effects, which enhance interactions with the MAO-B flavin cofactor.
Comparative Analysis with Related Derivatives
Table 2: Comparison of 4-(3-Nitrophenyl)piperazine-1-carbaldehyde with Analogous Compounds
The aldehyde moiety in 4-(3-Nitrophenyl)piperazine-1-carbaldehyde distinguishes it from ester- or amide-functionalized analogs, enabling unique reactivity in Schiff base formation and cross-coupling reactions .
Research Advancements and Applications
Drug Discovery Applications
The compound serves as a precursor in synthesizing imine-based ligands for transition-metal catalysts and protease inhibitors. Recent work has leveraged its aldehyde group to generate hydrazone derivatives with enhanced blood-brain barrier permeability.
Material Science Innovations
In non-pharmaceutical contexts, the nitro group’s electron-deficient aromatic system facilitates applications in organic electronics. Derivatives have been incorporated into conjugated polymers for organic field-effect transistors (OFETs), demonstrating hole mobility values of .
Future Directions and Concluding Remarks
Targeted Therapeutic Development
Future research should prioritize structure-activity relationship (SAR) studies to optimize receptor selectivity and metabolic stability. Introducing fluorine atoms at the phenyl ring’s 4-position could enhance MAO-B affinity while reducing off-target effects.
Advanced Structural Characterization
Time-resolved NMR and cryogenic X-ray diffraction could elucidate transient conformations and reaction intermediates, informing the design of derivatives with tailored kinetic profiles.
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